molecular formula C95H97N13O30 B1672328 Feglimicina

Feglimicina

Número de catálogo: B1672328
Peso molecular: 1900.9 g/mol
Clave InChI: QJQKBRUTBCTBKE-OVYRLPCXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La feglimicina es un antibiótico peptídico natural producido por la bacteria Streptomyces sp. DSM 11171. Es un péptido de 13 residuos conocido por sus potentes propiedades anti-VIH y antimicrobianas. El compuesto incluye 3,5-dihidroxi-fenilglicinas altamente racemizable, que contribuyen a su actividad biológica .

Mecanismo De Acción

La feglimicina ejerce sus efectos inhibiendo los primeros pasos de la síntesis de peptidoglicanos bacterianos, que es esencial para la formación de la pared celular bacteriana . También actúa como un ligando gp120/CD4, interactuando con la proteína de envoltura viral gp120 altamente glucosilada, inhibiendo así la entrada del VIH a los linfocitos T CD4+ a través de los receptores de quimiocinas CCR5 y/o CXCR4 .

Compuestos Similares:

    Vancomicina: Un antibiótico glicopéptido utilizado para tratar infecciones por Staphylococcus aureus resistentes a la meticilina.

    Teicoplanina: Otro antibiótico glicopéptido con un mecanismo de acción similar al de la vancomicina.

    Ramoplanina: Un antibiótico lipoglicodepsipéptido que inhibe la biosíntesis de la pared celular.

Singularidad: La this compound es única debido a su combinación de propiedades anti-VIH y antimicrobianas, que se atribuyen a la presencia de 3,5-dihidroxi-fenilglicinas altamente racemizable . Esta doble actividad la convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Análisis Bioquímico

Biochemical Properties

Feglymycin interacts with various biomolecules in its role as an antibiotic and antiviral agent . It inhibits HIV replication in the lower mM range and also inhibits HIV cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . Feglymycin potently interacts with the viral envelope protein gp120 . An alanine-scan analysis of feglymycin revealed that L-aspartic acid at position 13 plays an important role in its anti-HIV activity .

Cellular Effects

Feglymycin has significant effects on various types of cells and cellular processes. It inhibits HIV replication and cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . It also inhibits the DC-SIGN-mediated viral transfer to CD4+ T cells .

Molecular Mechanism

Feglymycin exerts its effects at the molecular level through various mechanisms. It interacts with the viral envelope protein gp120, acting as a gp120/CD4 binding inhibitor . This interaction is crucial for its anti-HIV activity. In vitro generated FGM-resistant HIV-1 IIIB virus showed two unique mutations in gp120 at positions I153L and K457I .

Temporal Effects in Laboratory Settings

It is known that temperature fluctuations can significantly affect lab test results , which could potentially impact the observed effects of Feglymycin.

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

It is known that the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg) and phenylglycine (Phg) has been intensively investigated .

Subcellular Localization

It is known that the subcellular localization of proteins provides the physiological context for their function .

Análisis De Reacciones Químicas

Tipos de Reacciones: La feglimicina se somete a diversas reacciones químicas, incluyendo:

    Oxidación: La presencia de grupos hidroxilo en los residuos de 3,5-dihidroxi-fenilglicina hace que la this compound sea susceptible a reacciones de oxidación.

    Reducción: Las reacciones de reducción pueden dirigirse a los enlaces peptídicos o a residuos específicos de aminoácidos dentro de la cadena peptídica.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo para las reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de quinonas, mientras que la reducción puede resultar en la formación de aminas o alcoholes.

Comparación Con Compuestos Similares

    Vancomycin: A glycopeptide antibiotic used to treat methicillin-resistant Staphylococcus aureus infections.

    Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.

    Ramoplanin: A lipoglycodepsipeptide antibiotic that inhibits cell wall biosynthesis.

Uniqueness: Feglymycin is unique due to its combination of anti-HIV and antimicrobial properties, which are attributed to the presence of highly racemizable 3,5-dihydroxyphenylglycines . This dual activity makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Feglymycin is a peptide antibiotic produced by the bacterium Streptomyces sp. DSM 11171. It has garnered significant attention due to its potent biological activities, particularly its antibacterial and antiviral properties. This article explores the biological activity of feglymycin, including its mechanisms of action, synthesis challenges, and potential applications in drug development.

Structure and Composition

Feglymycin is a 13-mer peptide composed primarily of nonproteinogenic amino acids, notably phenylglycine (Phg) and its derivatives, including 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). Its unique helical conformation contributes to its biological activity and makes it an attractive candidate for therapeutic applications .

Antibacterial Activity

Feglymycin exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it inhibits the early stages of bacterial peptidoglycan synthesis, a mechanism distinct from other peptide antibiotics . In a comparative study, feglymycin demonstrated moderate antibacterial effects, which are considered less potent than those of traditional glycopeptide antibiotics but still noteworthy due to its effectiveness against resistant strains .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaActivity Level
FeglymycinMRSAModerate
VancomycinMRSAHigh
TeicoplaninMRSAHigh

Antiviral Activity

In addition to its antibacterial properties, feglymycin has shown strong antiviral activity against HIV. The mechanism of action involves interference with viral replication processes, although the specific pathways remain under investigation . This dual activity against both bacterial and viral pathogens positions feglymycin as a promising candidate for further development in treating infections caused by resistant organisms.

Synthesis Challenges

The synthesis of feglymycin poses significant challenges due to the racemization-prone nature of its constituent amino acids. Traditional synthetic methods often lead to undesirable racemization, which can compromise the biological activity of the resulting peptides. Recent advancements in synthetic methodologies, particularly the use of micro-flow amide bond formation techniques, have enabled more efficient synthesis while minimizing racemization . This innovative approach allows for rapid coupling of amino acids and has implications for scaling up production.

Case Study 1: Total Synthesis of Feglymycin

In a landmark study by Süssmuth et al., the first total synthesis of feglymycin was achieved using a highly convergent approach. This involved coupling D-Dpgs with neighboring amino acids while employing specific coupling agents to mitigate racemization. The synthesized compound was characterized using NMR and mass spectrometry techniques, confirming its structure and biological activity .

Case Study 2: Antimicrobial Efficacy Assessment

A study assessing the antimicrobial efficacy of feglymycin involved testing various concentrations against MRSA strains. The results indicated that while feglymycin was less potent than established antibiotics like vancomycin, it still exhibited significant inhibitory effects on bacterial growth, highlighting its potential as an alternative treatment option .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQKBRUTBCTBKE-OVYRLPCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H97N13O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1900.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.